molecular formula C7H4Cl2N2O4 B1602185 1,2-Dichloro-4-methyl-3,5-dinitrobenzene CAS No. 53278-85-6

1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Cat. No. B1602185
Key on ui cas rn: 53278-85-6
M. Wt: 251.02 g/mol
InChI Key: BIHKGLGGTMRFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04426538

Procedure details

The catalytic hydrogenation of 2,6-dinitro-3,4-dichlorotoluene with platinum at 45° C. under a hydrogen-pressure of 10 bar in the presence of catalytic amounts of morpholine gives, for example, the 2,6-diamino-3,4-dichlorotoluene in high yields and high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[CH:7]=[C:6]([N+:12]([O-])=O)[C:5]=1[CH3:15])([O-])=O.N1CCOCC1>[Pt]>[NH2:1][C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[CH:7]=[C:6]([NH2:12])[C:5]=1[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1Cl)Cl)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.